5-Hydroxy Propranolol-d5
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Overview
Description
5-Hydroxy Propranolol-d5 is a pharmaceutical reference standard categorized under Impurity Reference Materials . It is also known as 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5 . The molecular formula is C16H16D5NO3 and the molecular weight is 280.37 .
Synthesis Analysis
The synthesis of 5-Hydroxy Propranolol involves the use of a structure-guided evolution approach combined with computational analysis . The aim is to avoid unwanted phenoxyl radical coupling without having to dope the reaction with radical scavengers . The evolved biocatalyst showed a catalytic efficiency enhanced by 2 orders of magnitude and 99% regioselectivity for the synthesis of 5-OHP .Molecular Structure Analysis
The molecular structure of 5-Hydroxy Propranolol-d5 is represented by the formula C16H16D5NO3 . The full-scan analysis showed the molecular ion [M+H] + of the DMIS derivatives of propranolol and 5-OHP .Physical And Chemical Properties Analysis
5-Hydroxy Propranolol-d5 is a stable, odorless, white to off-white crystalline powder which is readily soluble in water and ethanol . Its molecular weight is 280.37 .properties
CAS RN |
1185084-01-8 |
---|---|
Product Name |
5-Hydroxy Propranolol-d5 |
Molecular Formula |
C16H21NO3 |
Molecular Weight |
280.379 |
IUPAC Name |
5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D |
InChI Key |
WMYPGILKDMWISO-LQBDHZFKSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
synonyms |
5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5; 5’-Hydroxypropranolol-d5; |
Origin of Product |
United States |
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